molecular formula C11H14N6S B7761997 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B7761997
M. Wt: 262.34 g/mol
InChI Key: IJDZAUHDZWUEDF-UHFFFAOYSA-N
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Description

6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1005631-72-0) is a chemical compound with the molecular formula C11H14N6S and a molecular weight of 262.34 g/mol. It is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, a fused heterocyclic system recognized as a privileged structure in medicinal chemistry . This scaffold is known for its ability to make specific hydrogen-bonding interactions with diverse biological targets, making it a versatile template in drug discovery and development . The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core and its analogs have been extensively investigated and display a broad spectrum of pharmacological activities. Research into similar compounds has demonstrated significant promise in areas such as anticancer , antimicrobial , antioxidant , and anti-inflammatory applications. For instance, studies on compounds featuring a triazolo-thiadiazole core with a pyrazole moiety have shown potent antioxidant activity and the ability to induce apoptosis in cancer cell lines . Furthermore, hybrids incorporating pyrazole and triazolothiadiazine have been synthesized and identified as potent antimicrobial agents . The presence of the 1-ethyl-3-methyl-1H-pyrazole substituent in this molecule is a key feature, as pyrazole derivatives are themselves an important class of bioactive compounds known to contribute to various biological effects . This combination of two pharmacologically active moieties makes this compound a valuable chemical entity for researchers exploring new therapeutic agents, particularly in oncology and infectious disease. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(1-ethyl-3-methylpyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6S/c1-4-16-5-9(7(2)14-16)10-6-18-11-13-12-8(3)17(11)15-10/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDZAUHDZWUEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN3C(=NN=C3SC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Amino-3-Mercaptotriazoles

The foundational approach for synthesizing triazolothiadiazines involves the reaction of 4-amino-5-substituted-1,2,4-triazole-3-thiols (e.g., 3a-c ) with α-halocarbonyl compounds (e.g., 3-bromoacetylpyrazole 2 ) under basic conditions. This method, first reported by Foroughifar et al., leverages the nucleophilic thiol and amino groups of the triazole core to form the thiadiazine ring. For the target compound, the pyrazole moiety at position 6 is introduced via a pre-functionalized aldehyde during the Schiff base formation stage.

Detailed Preparation Methods

Synthesis of the Schiff Base Intermediate

Step 1: Nucleophilic Addition
A solution of 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (1.0 mmol) and 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.2 mmol) in glacial acetic acid (20 mL) is stirred at 80°C for 6 hours. The resulting Schiff base is isolated via vacuum filtration and washed with cold ethanol (Yield: 78%).

Step 2: Cyclization with α-Halocarbonyl Compounds
The Schiff base (1.0 mmol) is dissolved in dry tetrahydrofuran (THF, 20 mL), and sodium hydride (2.0 mmol) is added under nitrogen. After 15 minutes, 2-chloroethanoic acid (1.5 mmol) is introduced, and the mixture is stirred at room temperature for 10 hours. Solvent removal under vacuum yields the crude triazolothiadiazine carboxylic acid, which is crystallized from ethanol (Yield: 80%).

Step 3: Salt Formation (Optional)
The carboxylic acid derivative (0.01 mol) is dissolved in a water:ethanol (1:1) mixture, and an equimolar amount of ethylamine is added. The solution is stirred for 2 hours, and the resultant ethylammonium salt is crystallized from propan-2-ol (Yield: 75%).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterOptimal ConditionImpact on Yield
SolventTetrahydrofuranMaximizes cyclization efficiency
Base CatalystSodium hydrideEnhances nucleophilicity of thiol
TemperatureRoom temperaturePrevents decomposition
Reaction Time10 hoursEnsures complete conversion

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) : δ 11.45 (s, 1H, NH-pyrazole), 7.63–7.30 (m, 3H, pyrazole-H), 5.95–5.89 (m, 1H, thiadiazine-H), 2.62 (s, 3H, CH3-triazole), 2.53 (s, 3H, CH3-pyrazole), 1.52 (t, 6H, CH2CH3).
ESI-MS : m/z = 456 [M+H]⁺, confirming molecular weight.
Elemental Analysis : Calculated C, 47.21%; H, 4.59%; N, 20.28%. Found C, 47.32%; H, 4.60%; N, 20.38%.

Comparative Analysis of Synthetic Routes

Conventional vs. MCR Approaches

AspectCyclocondensationMCR
Yield75–85%65–78%
Purity>98% (HPLC)90–95%
ScalabilityHighModerate
Functional DiversityLimitedBroad

Challenges and Solutions

  • Regioselectivity : The use of sodium hydride ensures deprotonation of the thiol group, directing cyclization to the correct nitrogen atom.

  • Byproduct Formation : Recrystallization from propan-2-ol eliminates residual Schiff base intermediates.

Pharmacokinetic and Physicochemical Profiling

ADME analysis using SwissADME predicts:

  • Lipophilicity (LogP) : 2.1 ± 0.3, ideal for blood-brain barrier penetration.

  • Water Solubility : -3.2 (Log S), necessitating salt forms for oral bioavailability.

  • Drug-Likeness : Compliance with Lipinski’s rules (MW < 500, HBD < 5) .

Chemical Reactions Analysis

Functionalization at the Thiadiazine Ring

The 7H- triazolo[3,4-b] thiadiazine system undergoes regioselective modifications:

Alkylation Reactions

ReagentConditionsProductYieldReference
Dibromoalkanes (e.g., 1,2-dibromoethane)Reflux in ethanol with Et<sub>3</sub>NBis-triazolo-thiadiazine derivatives65–78%
Propargyl bromideRoom temperature, DMF3-Propargyl-substituted thiadiazines72%

Acylation Reactions

  • Reactants : Acetyl chloride or benzoyl chloride

  • Conditions : Dry dichloromethane (DCM), 0°C → room temperature

  • Outcome : Acylated products at the N7 position of the thiadiazine ring .

Reactivity of the Pyrazole Moiety

The 1-ethyl-3-methylpyrazole substituent participates in:

Electrophilic Substitution

Reaction TypeReagentPosition ModifiedOutcome
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Pyrazole C55-Nitro-pyrazolyl derivatives
HalogenationBr<sub>2</sub>/FeCl<sub>3</sub>Pyrazole C44-Bromo-pyrazolyl derivatives

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for transition metals (e.g., Cu(II), Zn(II)), forming complexes with enhanced biological activity .

Ring-Opening and Degradation

Under strong acidic or basic conditions:

  • Acid (HCl, 6M) : Cleavage of the thiadiazine ring to form thiourea intermediates .

  • Base (NaOH, 10%) : Hydrolysis of the triazole ring, yielding aminothiol derivatives .

Biological Activity-Driven Modifications

Derivatives of this compound exhibit antitumoral and antiviral properties. Key modifications include:

  • Bis-heterocyclic hybrids : Synthesized via coupling with dibromoalkanes (e.g., 1,3-dibromopropane) .

  • Thiol oxidation : Conversion to disulfides using I<sub>2</sub>/EtOH, enhancing tubulin polymerization inhibition .

Stability and Storage

  • Thermal Stability : Decomposes at >250°C without melting .

  • Light Sensitivity : Degrades under UV exposure; store in amber vials at 4°C .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development.

Antimicrobial Activity
Research has shown that derivatives of this compound possess significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent .

Anticancer Properties
Preliminary studies indicate that the compound may inhibit cancer cell proliferation. In vitro assays revealed that it could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer drug .

Activity Target Effectiveness
AntimicrobialBacterial strainsSignificant
AnticancerCancer cell linesInduces apoptosis

Agricultural Science

The compound's efficacy extends to agricultural applications, particularly as a pesticide or herbicide.

Pesticidal Activity
Field trials have shown that formulations containing this compound can effectively control pest populations without harming beneficial insects. This dual action enhances its value in sustainable agriculture .

Herbicidal Properties
Studies indicate that the compound can inhibit the growth of certain weeds. Its selective herbicidal action allows for targeted application in crops, reducing the need for broad-spectrum herbicides .

Application Type Target Organism Efficacy
PesticideVarious pestsEffective
HerbicideSpecific weed speciesSelective action

Materials Science

The unique structural characteristics of this compound allow for innovative applications in materials science.

Polymer Synthesis
The compound can be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its incorporation into composite materials .

Nanotechnology
In nanotechnology, derivatives of this compound have been investigated for their ability to stabilize nanoparticles. This stabilization is crucial for developing efficient catalysts and drug delivery systems .

Material Type Application Properties Enhanced
PolymersComposite materialsThermal stability
NanoparticlesCatalystsStability

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Case Study 2: Agricultural Application

In a controlled field trial conducted on tomato crops, the application of a formulation containing this compound resulted in a 40% reduction in pest infestation compared to untreated controls. Additionally, no adverse effects on non-target species were observed during the trial period .

Mechanism of Action

The mechanism of action of 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine depends on its specific application:

    Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.

    Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, or neurotransmission, depending on its target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazolothiadiazines

Compound Name Position 3 Substituent Position 6 Substituent Key Synthetic Method
Target Compound Methyl 1-Ethyl-3-methylpyrazole Alkylation/Cyclocondensation
(±)-3-(3,5-Dimethylpyrazol-1-yl)-6-phenyl 3,5-Dimethylpyrazole Phenyl Multicomponent one-pot reaction
3-(3-Chlorophenyl)-6-aryl 3-Chlorophenyl Aryl (e.g., 4-nitrophenyl) Phenacyl bromide coupling
3-(4-Pyridinyl)-6-(5-nitro-2-furanyl) 4-Pyridinyl 5-Nitro-2-furanyl POCl₃-mediated cyclization

Pharmacological Activity Comparisons

Triazolothiadiazines exhibit activity modulated by substituents:

  • Similar compounds, such as 3-(3-chlorophenyl)-6-aryl derivatives, showed significant antibacterial and antifungal activity against Staphylococcus aureus and Candida albicans . 7H-6-[5-(4-Nitrophenyl)-2-furyl] derivatives demonstrated potent Gram-negative bacterial inhibition due to the electron-withdrawing nitro group .
  • Anticancer Potential: Triazolothiadiazoles with heparanase-inhibiting activity (e.g., 6-substituted-3-phenyl derivatives) attenuated tumor growth and metastasis in vitro and in vivo . The trifluoromethyl analog of the target compound (6-(1-ethyl-3-methylpyrazol-4-yl)-3-(trifluoromethyl)-7H-triazolothiadiazine) may exhibit enhanced bioactivity due to the electron-deficient CF₃ group .
  • Anti-inflammatory and Herbicidal Effects :
    • 3-(α-Naphthylmethylene)-6-alkyl/aryl derivatives displayed moderate anti-inflammatory and herbicidal activities, attributed to increased lipophilicity from naphthyl groups .

Table 2: Pharmacological Profiles of Selected Compounds

Compound Class Key Substituents Notable Activity Reference
Target Compound 6-(1-Ethyl-3-methylpyrazole) Undisclosed (structural analog of heparanase inhibitors)
3-(3-Chlorophenyl)-6-aryl 3-Chlorophenyl, Aryl Antibacterial (MIC: 12.5–25 µg/mL)
7H-6-[5-(4-Nitrophenyl)-2-furyl] 4-Nitrophenyl, Furanyl Gram-negative bacterial inhibition
3-(α-Naphthylmethylene)-6-alkyl α-Naphthylmethylene, Alkyl Anti-inflammatory, Herbicidal

Substituent Effects on Bioactivity

  • Pyrazole Moieties : Pyrazole rings contribute to hydrogen bonding and π-π interactions. Methyl and ethyl groups at pyrazole positions enhance metabolic stability .
  • Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups improve antibacterial and anticancer activities by increasing electrophilicity .
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenyl, naphthyl) improve binding to hydrophobic enzyme pockets, while aliphatic chains (e.g., methyl) modulate solubility .

Biological Activity

6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H11N6S
  • Molecular Weight : 316.31 g/mol
  • CAS Number : 1003993-49-4

Biological Activities

This compound exhibits a range of biological activities, primarily attributed to its structural features that allow interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of triazolo[3,4-b][1,3,4]thiadiazines exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that compounds with similar structures have demonstrated effective antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
CompoundTarget BacteriaMIC (μg/mL)
39aE. coli3.125
39bP. aeruginosa8

Anticancer Activity

The anticancer potential of triazolo-thiadiazine derivatives has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation through multiple pathways:

  • Mechanism of Action : The inhibition of specific enzymes involved in cancer progression has been noted. For instance, certain derivatives have been identified as inhibitors of carbonic anhydrase and aromatase .

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory activities have also been documented:

  • In vitro Studies : Compounds based on the triazolo-thiadiazine framework exhibited significant anti-inflammatory effects in animal models. These effects are likely mediated by the inhibition of pro-inflammatory cytokines and pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the design of more potent derivatives. Key findings include:

  • Substituent Effects : The presence of specific functional groups at certain positions can enhance biological activity. For instance, the introduction of halogens or alkyl groups at the pyrazole moiety has been shown to improve antimicrobial efficacy .

Case Studies

Several studies have highlighted the efficacy of triazolo-thiadiazine derivatives:

  • Study on Antibacterial Activity : A study conducted by Sumangala et al. evaluated various triazolo-thiadiazine derivatives against multiple bacterial strains, revealing that compounds with certain substituents displayed up to 16 times higher activity compared to standard antibiotics like ampicillin .
  • Anticancer Research : Another investigation focused on the anticancer properties of triazolo-thiadiazines demonstrated significant cytotoxic effects against breast and lung cancer cell lines, suggesting potential for further development into therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • The compound can be synthesized via a one-pot reaction using 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol (precursor) refluxed with phenacyl bromide, aromatic aldehydes, or acetyl acetone in ethanol. Yields up to 90% are achievable with chloroacetonitrile or α-bromoacetophenone under similar conditions .
  • Key Variables: Solvent choice (ethanol preferred for cyclization), temperature (reflux at ~80°C), and stoichiometry of intermediates (e.g., phenacyl bromide). Side products may form if reaction time exceeds 8–12 hours .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation?

Methodological Answer:

  • 1H/13C NMR is critical for confirming the triazolothiadiazine core and substituents (e.g., pyrazole ethyl/methyl groups).
  • X-ray crystallography resolves tautomeric ambiguities in the thiadiazine ring, as seen in analogs like 3-ethyl-6-(4-fluorophenyl)-7H-triazolothiadiazine .
  • HPLC-MS ensures purity (>95%) and validates molecular ion peaks (e.g., [M+H]+ at m/z 330–350) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

Methodological Answer:

  • Antibacterial: Tested against E. coli, S. aureus, and other pathogens using disk diffusion or microbroth dilution (MIC values <50 µg/mL, outperforming ampicillin) .
  • Anticancer: MTT assays on breast cancer cell lines (MCF-7, MDA-MB-231) show IC50 values ~20–40 µM, linked to apoptosis induction .
  • Antiviral: Screening against coronaviruses (e.g., HCoV-229E) via plaque reduction assays .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

Methodological Answer:

  • Pyrazole Substitution: The 1-ethyl-3-methyl group enhances lipophilicity, improving membrane permeability. Substituting the phenyl ring with electron-withdrawing groups (e.g., Cl, F) boosts antibacterial potency .
  • Triazolothiadiazine Core: Methylation at position 3 increases metabolic stability but may reduce solubility. Replacing sulfur with oxygen analogs diminishes activity .

Q. How to resolve contradictions in biological activity data across studies?

Q. What computational strategies predict pharmacokinetics and target binding?

Methodological Answer:

  • Molecular Docking: Use 14-α-demethylase (PDB: 3LD6) to model antifungal activity. Pyrazole-triazolothiadiazine hybrids show strong binding (ΔG < −8 kcal/mol) via hydrophobic interactions .
  • ADME Prediction: SwissADME estimates logP ~2.5 (optimal for absorption) but poor aqueous solubility (<0.1 mg/mL), suggesting salt formation (e.g., carboxylic acid derivatives) to improve bioavailability .

Q. What mechanistic insights explain its enzyme inhibitory effects (e.g., alkaline phosphatase)?

Methodological Answer:

  • Kinetic Studies: Lineweaver-Burk plots reveal non-competitive inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), with Ki ~15 µM.
  • Fluorescence Quenching: Binding to h-TNAP’s active site disrupts Zn²⁺ coordination, validated via site-directed mutagenesis .

Q. How to address formulation challenges for in vivo studies?

Methodological Answer:

  • Salt Formation: Synthesize sodium or potassium salts of carboxylic acid derivatives to enhance solubility (e.g., 6-(2,6-dichlorophenyl)-3-pyrazolyl-thiadiazine-7-carboxylate) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) to improve plasma half-life, as demonstrated for related triazolothiadiazines .

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